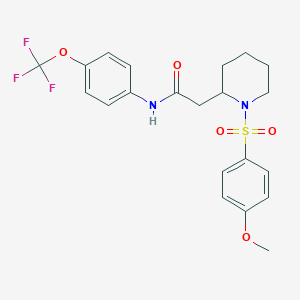

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

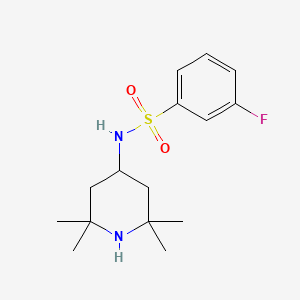

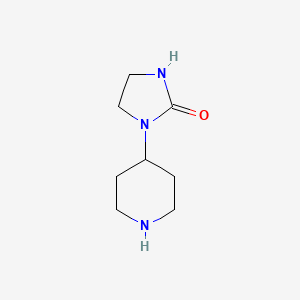

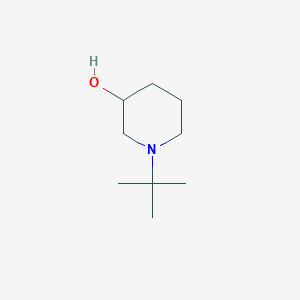

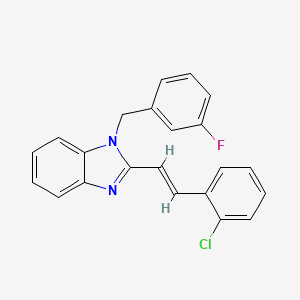

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains methoxyphenyl, trifluoromethoxyphenyl, and sulfonyl functional groups.Chemical Reactions Analysis

Piperidines, including this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions often involve catalysts and can lead to a wide range of bioactivities .Aplicaciones Científicas De Investigación

Antibacterial Potential : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The research found that certain compounds displayed moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Enzyme Inhibition Activities : Another study focused on synthesizing N-substituted derivatives of acetamide that displayed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds are potentially relevant for their inhibitory effects on specific enzymes (Khalid et al., 2014).

Molecular Docking and Enzyme Inhibitory Studies : A research conducted both conventional and microwave-assisted synthesis of acetamide derivatives. These compounds were evaluated for their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, with some showing good activity (Virk et al., 2018).

Antibacterial and Anti-enzymatic Potential : A series of N-substituted derivatives of acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential. Some compounds were identified as good inhibitors of gram-negative bacterial strains and exhibited low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

Antimicrobial Activity of Pyridine Derivatives : The study synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which exhibited considerable antibacterial activity (Patel & Agravat, 2009).

Synthesis and Pharmacological Evaluation of Acetamide Derivatives : This research focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, providing insights into their pharmacological potential (Khalid et al., 2016).

Tumor Necrosis Factor-α Converting Enzyme and Matrix Metalloproteinase Inhibitors : A study synthesized hydroxamates with various sulfanyl, sulfinyl, and sulfonyl derivatives and investigated their activities as inhibitors of tumor necrosis factor-α converting enzyme and matrix metalloproteinases (Venkatesan et al., 2004).

Propiedades

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O5S/c1-30-17-9-11-19(12-10-17)32(28,29)26-13-3-2-4-16(26)14-20(27)25-15-5-7-18(8-6-15)31-21(22,23)24/h5-12,16H,2-4,13-14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDFFEGGMXYUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)

![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)